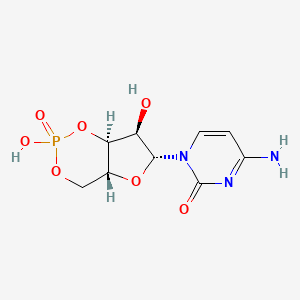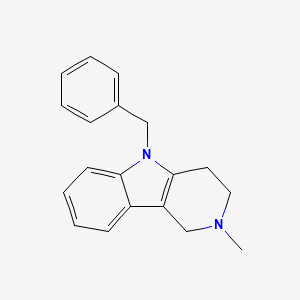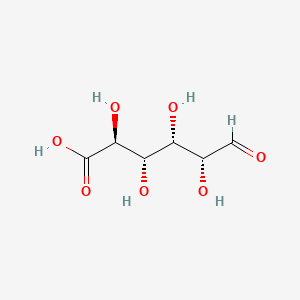
Oxoglaucine
Übersicht
Beschreibung
Synthesis Analysis
Oxoglaucine is synthesized through a two-step reaction process. This process facilitates the formation of oxoglaucine-metal complexes when reacted with transition metal salts, leading to compounds with enhanced cytotoxicity compared to oxoglaucine alone, implying a synergistic effect when combined with metals (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of oxoglaucine-metal complexes has been elucidated through single-crystal X-ray diffraction. These complexes often exhibit octahedral geometry with oxoglaucine coordinating to the metal center, along with aqua ligands and counteranions in the outer sphere. Such detailed structural information is crucial for understanding the interaction mechanisms of oxoglaucine with metals and its biological targets (Chen et al., 2012).
Chemical Reactions and Properties
Oxoglaucine's chemical properties are significantly altered upon complexation with metals, leading to variations in its biological activity. The formation of oxoglaucine-metal complexes can enhance the compound's ability to interact with DNA, possibly through intercalation, and inhibit topoisomerase I, a key enzyme in DNA replication. These interactions are fundamental to the compound's cytotoxic effects against cancer cells (Chen et al., 2012).
Physical Properties Analysis
The physical properties of oxoglaucine, such as solubility and crystallinity, are pivotal for its application in medicinal chemistry. The solubility can influence its bioavailability, while the crystalline form affects its stability and shelf life. These properties are also essential for the formulation of oxoglaucine-based drugs or therapeutic agents.
Chemical Properties Analysis
Oxoglaucine exhibits photosensitizing properties, generating singlet oxygen with high efficiency in nonpolar environments. This property is indicative of its potential role in plant defense mechanisms and may also contribute to its biological activity in medical applications. The efficiency of singlet oxygen generation by oxoglaucine decreases in polar and protic media, which is an important consideration for its therapeutic use (Flors et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity of Metal Complexes : Oxoglaucine was used to synthesize metal complexes, showing enhanced cytotoxicity against tumor cell lines compared to oxoglaucine alone. This suggests a potential for cancer treatment applications (Chen et al., 2012).
Immunoregulatory Activity : In studies on mice, oxoglaucine demonstrated an ability to enhance delayed-type hypersensitivity reactions and had a restorative effect in Klebsiella pneumoniae infection in immunosuppressed mice. These findings indicate potential immunomodulatory properties (Ivanovska & Philipov, 1997).
Interaction with DNA and Topoisomerase I : Oxoglaucine and its metal complexes interact with DNA mainly via intercalation and can inhibit topoisomerase I, which is significant for understanding its mechanism of action in cancer therapy (Ivanovska et al., 1997).
Photophysics and Singlet Oxygen Photosensitizing Properties : As a singlet oxygen photosensitizer, oxoglaucine plays a role in plant defense mechanisms, which could be relevant for developing novel agricultural strategies (Flors et al., 2005).
Treatment of Breast Cancer : A network pharmacology and bioinformatics study suggested that oxoglaucine might inhibit breast cancer via multiple pathways, including signal transduction and negative regulation of the apoptotic process (Chen et al., 2021).
Osteoarthritis Treatment : Oxoglaucine has shown potential as a treatment for osteoarthritis, working through the TRPV5/calmodulin/CAMK-II pathway to mediate calcium influx and activate autophagy, thus alleviating the condition (Zhong et al., 2021).
Wirkmechanismus
Oxoglaucine has been found to inhibit the expression of fibrosis markers such as collagen, fibronectin, and alpha-SMA . It suppresses TGFβ-induced phosphorylation of Smad2 and reactive oxygen species (ROS) generation, without altering cell proliferation . The increase in Smad7 by oxoglaucine treatment is responsible for the inhibition of Smad2 phosphorylation and the anti-fibrogenic effects .
Safety and Hazards
In case of exposure, immediate medical attention is required . If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of contact with skin or eyes, flush with plenty of water while removing contaminated clothing and shoes .
Eigenschaften
IUPAC Name |
4,5,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-13-8-11-12(9-14(13)24-2)19(22)18-16-10(5-6-21-18)7-15(25-3)20(26-4)17(11)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCETVKVRJFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204285 | |
| Record name | Oxoglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Oxoglaucine | |
CAS RN |
5574-24-3 | |
| Record name | Oxoglaucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5574-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxoglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005574243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxoglaucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxoglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227 - 229 °C | |
| Record name | Oxoglaucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029337 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




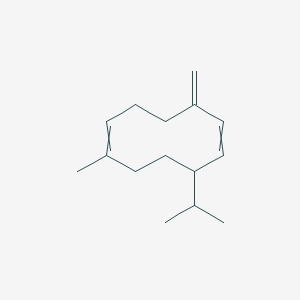
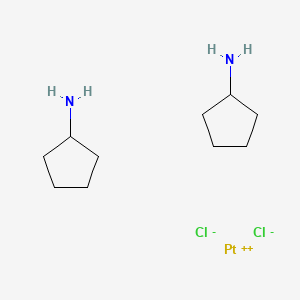


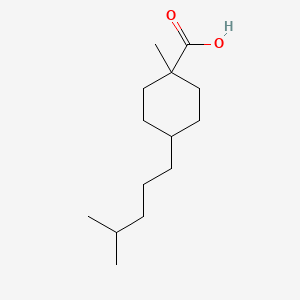
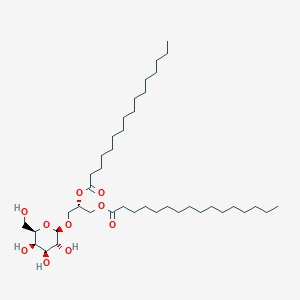
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B1201716.png)
![2-[2-(Ethylthio)-1-benzimidazolyl]-1-(1-piperidinyl)ethanone](/img/structure/B1201719.png)

